Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)-

Description

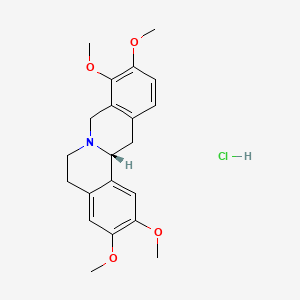

Table 1: Structural and Functional Comparison of Key Berbine Derivatives

- Palmatine : Unlike (+)-2,3,9,10-tetramethoxyberbine, palmatine lacks saturation at the C8-C8a bond, resulting in a planar quaternary isoquinolinium structure. This difference reduces its ability to cross lipid membranes, limiting its central nervous system (CNS) bioavailability.

- Jatrorrhizine : The replacement of methoxy groups at positions 9 and 10 with hydroxyl groups increases its polarity, enhancing interactions with glucose transporters and AMP-activated protein kinase (AMPK) in metabolic pathways.

- Coptisine : The methylenedioxy group at positions 2 and 3 confers greater rigidity to the A-ring, improving intercalation into DNA and RNA, which underpins its antitumor activity.

Functional disparities are also evident in P-glycoprotein (P-gp) efflux capacity . (+)-2,3,9,10-Tetramethoxyberbine exhibits moderate P-gp-mediated efflux, whereas palmatine and jatrorrhizine are more potent substrates due to their planar structures and methoxy group positioning. These variations highlight the role of substituent electronic effects and ring saturation in modulating bioactivity.

Properties

IUPAC Name |

2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.ClH/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;/h5-6,10-11,17H,7-9,12H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSZZQQRTPWMEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6024-85-7, 2506-20-9, 6024-83-5 | |

| Record name | 6H-Dibenzo[a,g]quinolizine, 5,8,13,13a-tetrahydro-2,3,9,10-tetramethoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6024-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydropalmaline chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Palmatine, hydrochloride, (+)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132058 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6024-85-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TETRAHYDROPALMATINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4AA8F911N9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Extraction Methods

Berberine hydrochloride is primarily extracted from plant sources such as Coptis chinensis using various extraction techniques. These methods focus on maximizing yield, purity, and bioactivity while minimizing cost and environmental impact.

1.1 Acid and Alkali Water Extraction

- Involves decoction of raw materials with water at controlled pH values (pH 5.5 for the first decoction and pH 10 for subsequent ones).

- The process is repeated multiple times, followed by filtration, concentration, and centrifugation to obtain the crude extract.

- Advantages: Simple, low cost.

- Disadvantages: Low extraction efficiency, equipment corrosion, safety, and environmental concerns.

- Includes methods such as microwave-assisted extraction, Soxhlet reflux extraction, flash extraction, and ultrasonic extraction.

- These techniques offer higher extraction efficiency, energy savings, and environmental safety.

- Ultrasonic extraction requires significant equipment investment but improves yield and quality.

- Combines water decoction with pH modulation to enhance active ingredient retention.

- Shortens production cycles and reduces costs.

1.4 Supercritical CO2 Extraction

- Uses supercritical carbon dioxide as a solvent to dissolve berberine.

- Upon depressurization and heating, CO2 evaporates, precipitating berberine.

- Benefits include low temperature processing, high speed, efficiency, and reduced toxicity compared to traditional solvent extraction.

Purification and Refinement of Berberine Hydrochloride

Crude berberine hydrochloride obtained from extraction contains impurities such as jatrorrhizine hydrochloride and palmatine hydrochloride. Refinement is essential to achieve high purity (>99%).

- The crude product is refluxed in 10-90% ethanol solution at a ratio of 1:20 to 1:85 (g:mL).

- The process is performed in multiple cycles (typically three times), each involving heating, refluxing, filtration while hot, cooling, and filtration of precipitated berberine hydrochloride.

- After the final filtration, the product is dried at 55-105 °C for several hours.

- This method reduces impurities significantly (to about 0.4%) and achieves purities above 99%.

| Step | Process Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Reflux crude product in ethanol solution | 10-90% ethanol, reflux 30 min | Dissolution and initial filtration |

| 2 | Cool and filter precipitate | Cooling 30 min | Separation of berberine hydrochloride |

| 3 | Repeat reflux and filtration cycles (2 more times) | 10min to 2h reflux per cycle | Progressive impurity removal |

| 4 | Drying of final precipitate | 55-105 °C for 4h | High purity berberine hydrochloride |

- Yield after three refinements is approximately 62% relative to crude starting material.

- The method is simple, uses common equipment, and is pollution-free.

Chemical Derivatization and Synthesis of Berberine Derivatives

For enhanced pharmacological activity, especially anticancer properties, berberine derivatives are synthesized by modifying methoxy groups, particularly at positions C2, C3, C9, and C10.

- Heating berberine at 190 °C under vacuum or microwave irradiation for at least 15 minutes selectively demethylates the methoxy group at position C9, yielding berberrubine.

- Microwave irradiation is favored for its efficiency and mild reaction conditions.

3.2 Alkylation and Substitution Reactions

- Berberrubine is reacted with alkylating agents such as 1,3-dibromopropane (DBP) to introduce substituents at the C9 position.

- Reaction parameters such as solvent, temperature, time, and reagent equivalents significantly affect yield.

| Reaction | DBP Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| R1 | 3 | CH3CN | 60 | 2 | 48 |

| R2 | 10 | CH3CN | 60 | 2 | 55 |

| R3 | 10 | DMF | 80 | 2 | 59 |

| R4 | 58 | DMF | 80 | 2 | 74 |

- Excess alkylating agent (DBP) is critical for higher yields.

- Products are soluble in polar aprotic solvents, facilitating purification.

3.3 Synthesis of Complex Derivatives

- For example, berberine-ciprofloxacin conjugates are synthesized by acylation of ciprofloxacin followed by coupling with berberrubine under microwave irradiation.

- Microwave irradiation is essential for product formation, yielding about 31%.

Liposomal Formulations for Enhanced Delivery

Berberine hydrochloride is often formulated as liposomes to improve bioavailability and therapeutic efficacy.

- Thin-film dispersion

- Reverse evaporation

- Ether injection

- Ammonium sulfate gradient

| Preparation Method | Encapsulation Efficiency (EE %) | Drug Loading (DL %) |

|---|---|---|

| Thin-film dispersion method | 86.91 | 6.29 |

| Reverse evaporation method | 94.17 | 6.99 |

| Ether injection method | 91.74 | 6.44 |

| Ammonium sulfate gradient | 79.33 | 5.94 |

- Reverse evaporation method yields the highest encapsulation efficiency and drug loading.

- Liposomal berberine formulations show enhanced anti-tumor activity and controlled release properties.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)- undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed:

Oxidation: Formation of corresponding quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of demethylated products.

Scientific Research Applications

Metabolic Disorders

Antidiabetic Effects

Berberine has been extensively studied for its antidiabetic properties. It has been shown to improve insulin sensitivity and reduce blood glucose levels in patients with type 2 diabetes mellitus (T2DM). A systematic review indicated that berberine can significantly lower fasting blood glucose and HbA1c levels in diabetic patients . In clinical trials, it has been compared favorably with metformin, a standard treatment for T2DM .

Dyslipidemia Management

Berberine also exhibits lipid-lowering effects. It has been shown to decrease total cholesterol and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol. A study involving a nutraceutical combination including berberine demonstrated significant improvements in lipid profiles among participants with hypercholesterolemia .

Weight Management and Obesity

Research indicates that berberine may aid in weight loss by improving metabolic rates and reducing fat accumulation. Its effects on obesity are linked to its ability to enhance insulin sensitivity and modulate lipid metabolism .

Antimicrobial Properties

Antifungal Activity

Berberine hydrochloride has demonstrated significant antifungal activity against various pathogens, including Trichophyton mentagrophytes, which causes dermatophytosis. Studies have shown that berberine can inhibit fungal growth effectively and alter the morphology of fungal cells . This suggests potential applications in treating fungal infections.

Antibacterial Effects

The compound exhibits broad-spectrum antibacterial activity against several Gram-positive and Gram-negative bacteria. It has been effective against pathogens such as Corynebacterium diphtheriae and Staphylococcus aureus, making it a candidate for treating bacterial infections . Its mechanism involves disrupting bacterial cell membranes and inhibiting DNA synthesis.

Photodynamic Therapy (PDT)

Berberine has emerged as a promising agent in photodynamic therapy for cancer treatment. Research indicates that it can act as a photosensitizer, generating reactive oxygen species (ROS) upon light activation. This property allows it to induce apoptosis in cancer cells while minimizing damage to surrounding healthy tissues . The effectiveness of berberine in PDT is influenced by its structural characteristics, particularly the presence of methoxy groups which enhance its photochemical properties .

Case Studies

Mechanism of Action

The mechanism of action of Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)- involves its interaction with various molecular targets, including neurotransmitter receptors and ion channels. It is known to modulate the activity of dopamine receptors, which contributes to its analgesic and neuroprotective effects . Additionally, it can inhibit certain enzymes, leading to its anti-inflammatory properties .

Comparison with Similar Compounds

Berberine: Another isoquinoline alkaloid with similar pharmacological activities.

Palmatine: Known for its antimicrobial and anti-inflammatory properties.

Tetrahydropalmatine: Shares similar structural features and pharmacological effects.

Uniqueness: Berbine, 2,3,9,10-tetramethoxy-, hydrochloride, (+)- is unique due to its specific methylation pattern, which influences its pharmacokinetic properties and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound in scientific research .

Biological Activity

Berbine, specifically in its form as 2,3,9,10-tetramethoxy-, hydrochloride, (+)-, has garnered significant attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on a thorough review of existing literature.

Overview of Berbine

Berbine is an isoquinoline alkaloid primarily extracted from various plants such as Berberis species. It is known for its broad spectrum of biological activities including antimicrobial, anti-inflammatory, antioxidant, and anticancer effects. The specific structural features of berbine contribute to its pharmacological properties; notably, the methoxy groups at positions 2, 3, 9, and 10 enhance its bioactivity.

Berbine exerts its biological effects through multiple mechanisms:

- AMPK Activation : Berbine activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis and metabolism regulation. This activation leads to improved insulin sensitivity and glucose uptake .

- NF-κB Inhibition : It inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing inflammation and modulating immune responses .

- Antioxidant Effects : Berbine demonstrates significant antioxidant activity by scavenging free radicals and reducing oxidative stress in various cell types .

Antimicrobial Activity

Berbine has shown efficacy against a range of pathogens:

- Bacterial Infections : Studies indicate that berbine enhances the effectiveness of antibiotics against multi-drug resistant bacteria . It has been specifically noted for its action against Escherichia coli and Shigella species.

- Antiviral Properties : Research has documented berbine's ability to inhibit HIV replication by interfering with viral entry and replication processes .

Anti-inflammatory Activity

Berbine significantly reduces pro-inflammatory cytokines such as TNF-α and IL-6 in various models of obesity-related inflammation. This suggests potential therapeutic applications in metabolic syndrome and related disorders .

Anticancer Activity

Berbine exhibits promising anticancer properties:

- Cell Cycle Regulation : It induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cell lines through caspase activation .

- Tumor Growth Inhibition : In vitro studies have shown that berbine can inhibit growth in gastric cancer cell lines by suppressing epidermal growth factor receptor (EGFR) signaling pathways .

Clinical Studies

Several clinical trials have evaluated the therapeutic potential of berbine:

Limitations and Future Directions

Despite its promising pharmacological profile, berbine's clinical application is limited by its poor bioavailability. Future research should focus on developing novel delivery systems to enhance absorption and efficacy. Additionally, further studies are warranted to explore the full range of its biological activities and potential interactions with other therapeutic agents.

Q & A

Q. How can the stereochemistry of (+)-Berbine, 2,3,9,10-tetramethoxy-hydrochloride be experimentally confirmed?

- Methodological Answer : Stereochemical confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, analyze coupling constants (e.g., ) in the aromatic and methoxy regions to infer spatial arrangements. Advanced techniques like NOESY or ROESY can identify through-space interactions between protons. Single-crystal X-ray diffraction provides definitive proof of absolute configuration. Ensure crystallization conditions (solvent, temperature) are optimized to obtain high-quality crystals. For novel derivatives, compare with structurally similar alkaloids like berberine derivatives to validate methoxy group orientations .

Q. What are the recommended protocols for synthesizing (+)-Berbine, 2,3,9,10-tetramethoxy-hydrochloride with high enantiomeric purity?

- Methodological Answer : Asymmetric synthesis via Pictet-Spengler or Bischler-Napieralski reactions can yield the isoquinoline core. Use chiral auxiliaries or catalysts (e.g., Cinchona alkaloids) to control stereochemistry. Post-synthesis, purify via preparative HPLC using chiral stationary phases (e.g., amylose or cellulose derivatives). Confirm enantiopurity using polarimetry or chiral HPLC. For hydrochloride salt formation, titrate the free base with HCl in anhydrous ethanol under nitrogen to avoid oxidation .

Q. Which analytical techniques are most reliable for assessing the purity and identity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (50:50) containing 0.1% trifluoroacetic acid. Monitor UV absorption at 280–320 nm, typical for isoquinoline alkaloids.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]+ ions).

- Elemental Analysis : Verify chloride content via ion chromatography or potentiometric titration.

- Thermogravimetric Analysis (TGA) : Assess hygroscopicity and thermal stability, critical for storage protocols .

Advanced Research Questions

Q. How can researchers design experiments to investigate the mechanism of action of this compound in β-adrenergic receptor interactions?

- Methodological Answer : Use radioligand binding assays with -labeled agonists/antagonists (e.g., -CGP 12177) on transfected HEK293 cells expressing human β-adrenergic receptors. Measure competitive displacement curves to calculate values. Pair this with functional assays (e.g., cAMP accumulation via ELISA) to assess receptor activation/inhibition. For advanced studies, employ molecular docking simulations (e.g., AutoDock Vina) to model interactions with receptor binding pockets, guided by structural data from related alkaloids .

Q. What strategies optimize in vivo pharmacokinetic studies for (+)-Berbine derivatives?

- Methodological Answer :

- Bioavailability : Administer via intravenous and oral routes to calculate absolute bioavailability. Use LC-MS/MS to quantify plasma concentrations over time.

- Metabolic Stability : Incubate with liver microsomes (human/rodent) and monitor metabolite formation via UPLC-QTOF. Identify major CYP450 isoforms involved using isoform-specific inhibitors.

- Tissue Distribution : Conduct whole-body autoradiography or mass spectrometry imaging to map compound localization in target tissues (e.g., cardiac or neuronal systems) .

Q. How does buffer composition affect the stability of (+)-Berbine hydrochloride during experimental assays?

- Methodological Answer : Avoid phosphate-buffered saline (PBS) at neutral pH, as chloride salts may degrade via oxidation. Instead, use Tris-HCl (pH 7.5–8.5) or HEPES (pH 6.8–8.2) for short-term assays. For long-term storage, lyophilize the compound and reconstitute in acidic solutions (pH <6.0) with antioxidants (e.g., 0.1% ascorbic acid). Monitor degradation via HPLC at 24-hour intervals under varying conditions (temperature, light exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.